5-Amino-2-tert-butylphenol
Overview
Description
5-Amino-2-tert-butylphenol is an organic compound with the molecular formula C10H15NO. It is a derivative of phenol, where the hydrogen atom at the 5-position is replaced by an amino group, and the hydrogen atom at the 2-position is replaced by a tert-butyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Amino-2-tert-butylphenol involves the reduction of 2,4-di-tert-butyl-5-nitrophenol. The reaction typically uses ammonium formate as a reducing agent in the presence of palladium on activated carbon as a catalyst. The reaction mixture is refluxed in ethanol for about 2 hours, then cooled and filtered to obtain the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The process may also involve the use of protective groups to prevent side reactions and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-tert-butylphenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group activates the aromatic ring towards electrophilic substitution reactions, making it more reactive towards electrophiles.
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Ammonium formate and palladium on activated carbon are commonly used for the reduction of nitro groups.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Oxidation: Quinone derivatives.
Reduction: This compound from the reduction of 2,4-di-tert-butyl-5-nitrophenol.
Scientific Research Applications
5-Amino-2-tert-butylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Medicine: It is an intermediate in the synthesis of ivacaftor, a drug used to treat cystic fibrosis.
Industry: The compound is used in the production of antioxidants and stabilizers for plastics and rubber.
Mechanism of Action
The mechanism of action of 5-Amino-2-tert-butylphenol involves its interaction with various molecular targets and pathways:
Immunomodulatory Effects: The compound stimulates the production of interferons, which are crucial for the immune response.
Antioxidant Properties: It neutralizes free radicals and reduces reactive oxygen species production, thereby preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-di-tert-butylphenol: Similar in structure but with additional tert-butyl groups at the 4 and 6 positions.
2-tert-butyl-5-nitrophenol: A precursor in the synthesis of 5-Amino-2-tert-butylphenol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, affecting its reactivity and stability compared to other aminophenols.
Properties
IUPAC Name |
5-amino-2-tert-butylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTDVWHCSGVIOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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